molecular formula C10H12FNS B15178835 2-(4-Fluorophenyl)-5-methylthiazolidine CAS No. 116113-01-0

2-(4-Fluorophenyl)-5-methylthiazolidine

Cat. No.: B15178835
CAS No.: 116113-01-0
M. Wt: 197.27 g/mol
InChI Key: OZQOPXFNKKAFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-methylthiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methylthiazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 2-bromo-3-methylthiophene in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylthiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methylthiazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylthiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-methylthiazolidine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)-5-methylthiazolidine: Contains a bromine atom instead of fluorine.

    2-(4-Methylphenyl)-5-methylthiazolidine: Features a methyl group instead of fluorine.

Uniqueness

2-(4-Fluorophenyl)-5-methylthiazolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Properties

CAS No.

116113-01-0

Molecular Formula

C10H12FNS

Molecular Weight

197.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1,3-thiazolidine

InChI

InChI=1S/C10H12FNS/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7,10,12H,6H2,1H3

InChI Key

OZQOPXFNKKAFOI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(S1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.